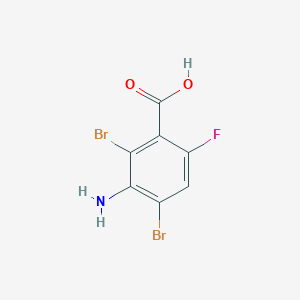

3-Amino-2,4-dibromo-6-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2,4-dibromo-6-fluorobenzoic acid is an organic compound with the molecular formula C7H4Br2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, dibromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4-dibromo-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-6-fluorobenzoic acid, followed by further functionalization to introduce the dibromo substituents. The reaction conditions often involve the use of bromine or brominating agents in the presence of catalysts and solvents such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-dibromo-6-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Bromine: Used for bromination reactions.

Palladium Catalysts: Employed in coupling reactions.

Hydrazine Hydrate: Utilized in reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Amino-2,4-dibromo-6-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dibromo-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and bromo groups can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-fluorobenzoic acid: A similar compound with a single fluorine substituent.

3-Amino-2-fluorobenzoic acid: Another related compound with different substitution patterns

Uniqueness

3-Amino-2,4-dibromo-6-fluorobenzoic acid is unique due to the presence of both dibromo and fluoro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Amino-2,4-dibromo-6-fluorobenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features two bromine atoms and one fluorine atom attached to a benzoic acid framework, which is known to influence its biological properties.

Antimicrobial Activity

Research has indicated that halogenated benzoic acids exhibit significant antimicrobial properties. The presence of bromine and fluorine atoms enhances the lipophilicity of the compounds, which may improve their ability to penetrate microbial membranes. A study by Khan et al. demonstrated that derivatives of fluorobenzoic acids possess notable antibacterial activity against various strains of bacteria, suggesting that this compound could exhibit similar effects due to its structural similarities .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by halogenated benzoic acids. For example, certain derivatives have been shown to inhibit glycoside hydrolases, which are crucial in carbohydrate metabolism. The structure–activity relationship (SAR) studies indicate that modifications in the aromatic ring significantly affect inhibitory potency . This suggests that this compound could be evaluated for its ability to inhibit similar enzymes.

Study 1: Antimicrobial Efficacy

In a comparative study examining various fluorinated benzoic acids, researchers found that compounds with multiple halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the number and position of halogens in determining biological efficacy .

Study 2: Antitumor Mechanisms

A recent investigation into the antitumor effects of halogenated benzoic acids revealed that these compounds could induce apoptosis in cancer cells via mitochondrial pathways. The study suggested that the introduction of halogens increases the compound's ability to interact with cellular targets involved in apoptosis .

Data Table: Biological Activities of Related Compounds

Properties

CAS No. |

1208076-94-1 |

|---|---|

Molecular Formula |

C7H4Br2FNO2 |

Molecular Weight |

312.92 g/mol |

IUPAC Name |

3-amino-2,4-dibromo-6-fluorobenzoic acid |

InChI |

InChI=1S/C7H4Br2FNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13) |

InChI Key |

CGLLQHZRHZOGAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.